N-(4-chlorobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine
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Overview
Description
N-(4-chlorobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 4-chlorobenzyl group and a 4-methoxyphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The 4-chlorobenzyl group and the 4-methoxyphenyl group can be introduced through nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 4-chlorobenzyl chloride and 4-methoxyphenyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: It can be used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.
Industrial Applications: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-4-methoxyaniline: This compound shares the 4-chlorobenzyl and 4-methoxyphenyl groups but lacks the benzimidazole core.
4-chloro-N-(4-methoxyphenyl)benzenamine: Similar in structure but with different substitution patterns.
Uniqueness
N-(4-chlorobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. The combination of the 4-chlorobenzyl and 4-methoxyphenyl groups further enhances its uniqueness, potentially leading to novel biological activities and applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-26-19-9-7-18(8-10-19)25-14-24-20-12-17(6-11-21(20)25)23-13-15-2-4-16(22)5-3-15/h2-12,14,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZXYDZGTLLJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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